N-Benzyl-5-fluoro-2-nitroaniline N-Benzyl-5-fluoro-2-nitroaniline
Brand Name: Vulcanchem
CAS No.: 131885-34-2
VCID: VC21088060
InChI: InChI=1S/C13H11FN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
SMILES: C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-]
Molecular Formula: C13H11FN2O2
Molecular Weight: 246.24 g/mol

N-Benzyl-5-fluoro-2-nitroaniline

CAS No.: 131885-34-2

Cat. No.: VC21088060

Molecular Formula: C13H11FN2O2

Molecular Weight: 246.24 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-5-fluoro-2-nitroaniline - 131885-34-2

Specification

CAS No. 131885-34-2
Molecular Formula C13H11FN2O2
Molecular Weight 246.24 g/mol
IUPAC Name N-benzyl-5-fluoro-2-nitroaniline
Standard InChI InChI=1S/C13H11FN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Standard InChI Key AEFSTURDBIFIBJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Identity

N-Benzyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C₁₃H₁₁FN₂O₂ . It is a derivative of aniline where the aniline ring is substituted with a benzyl group at the nitrogen position, a fluorine atom at the 5-position, and a nitro group at the 2-position. This substitution pattern contributes to its unique chemical behavior and reactivity.

Chemical Identifiers

The compound is uniquely identified through various chemical classification systems as outlined in Table 1.

Table 1: Chemical Identifiers of N-Benzyl-5-fluoro-2-nitroaniline

ParameterValue
CAS Number131885-34-2
IUPAC NameN-benzyl-5-fluoro-2-nitroaniline
Molecular FormulaC₁₃H₁₁FN₂O₂
Molecular Weight246.24 g/mol
InChIInChI=1S/C13H11FN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
InChI KeyAEFSTURDBIFIBJ-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)N+[O-]
MDL NumberMFCD17336280

Physical Properties

The physical properties of N-Benzyl-5-fluoro-2-nitroaniline contribute to its handling characteristics and potential applications. While comprehensive experimental data is limited, computational and reported properties provide valuable insights into its behavior.

The compound appears as a crystalline solid at room temperature . Its lipophilicity and limited water solubility influence its absorption and distribution characteristics in biological systems. These properties are important considerations for its application in medicinal chemistry and pharmaceutical research.

Synthesis Methods

Nucleophilic Aromatic Substitution

The most efficient documented synthesis of N-Benzyl-5-fluoro-2-nitroaniline involves a nucleophilic aromatic substitution reaction between 2,4-difluoronitrobenzene and benzylamine . This reaction proceeds with excellent yield (95%) under relatively mild conditions, making it the preferred synthetic route.

Table 2: Synthesis Procedure for N-Benzyl-5-fluoro-2-nitroaniline

ReagentsQuantities
2,4-Difluoronitrobenzene3.448 ml (31.429 mmol)
Benzylamine3.429 ml (31.429 mmol)
N-ethyl-N,N-diisopropylamine (DIPEA)6.601 ml (40.857 mmol)
1,4-Dioxane (solvent)35.000 ml

The detailed procedure involves:

  • Dissolving 2,4-difluoronitrobenzene in dioxane

  • Adding DIPEA and benzylamine to the solution

  • Stirring the reaction mixture at 50°C overnight

  • Concentrating the mixture under reduced pressure

  • Allowing the residue to crystallize

  • Triturating with diethyl ether to obtain the pure crystalline compound

The reaction yield is reported as 95% (7.36 g; 28.890 mmol), with product confirmation via HPLC-MS analysis showing (M+H)+ = 247 .

Reactivity and Chemical Transformations

Oxidation Reactions

N-Benzyl-5-fluoro-2-nitroaniline can undergo oxidation reactions, particularly involving the nitro group, which can be further oxidized to form nitroso or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide. These reactions can be utilized in the synthesis of more complex molecules.

Reduction Reactions

The nitro group in N-Benzyl-5-fluoro-2-nitroaniline can be reduced to an amine group using various reducing agents, including:

  • Hydrogen gas with palladium on carbon

  • Sodium borohydride

  • Iron powder in acidic conditions (similar to the reduction used for related compounds)

The reduction of the nitro group yields N-benzyl-5-fluoro-2-aminoaniline, which could serve as an intermediate for further functionalization.

Substitution Reactions

Current Research and Future Directions

Current research suggests several promising avenues for the application and further investigation of N-Benzyl-5-fluoro-2-nitroaniline:

  • Development of targeted pharmaceutical agents

  • Structure-activity relationship studies to optimize biological activity

  • Novel synthetic methodologies exploiting its reactivity profile

  • Investigation of potential catalytic applications

The intersection of fluorine chemistry, nitro group chemistry, and secondary amine functionalities in this molecule provides a rich platform for diverse research directions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator